![molecular formula C11H14ClNO3 B182591 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 7462-18-2](/img/structure/B182591.png)
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
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Overview
Description
“2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide” is a compound related to herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium . The (4-chloro-2-methylphenoxy) acetic acid (MCPA) herbicide belongs to the group of synthetic auxins, also known as growth regulators .
Scientific Research Applications
Herbicide Development
Synthetic auxins like MCPA are used as herbicides to combat various species of weeds in crop protection. They act as growth regulators by mimicking natural plant hormones .
Plant Growth Regulation
Auxins are key in manipulating plant growth processes, such as rooting in plant cuttings, which is essential for cloning plants and agriculture .
Fruit Cultivation
Auxin sprays are utilized to prevent premature fruit fall, providing assurance against loss of apple and pear crops .
Agriculture and Biotechnology
The morphogenic character of synthetic auxins modulates numerous aspects of plant development, making them valuable in agricultural and biotechnological applications .
Basic Research and Biotechnological Applications
Compounds like NAA and 2,4-D are frequently used in basic research for their auxin-like properties, contributing to our understanding of plant biology .
Environmental Influence on Plants
Research into auxin biosynthesis and homeostasis can lead to applications that enable plants to proliferate and adapt to environmental changes, which is crucial for sustainable agriculture .
Mechanism of Action
Target of Action
It is known that the compound is related to (4-chloro-2-methylphenoxy)acetic acid (mcpa), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, MCPA mimics the action of natural auxins. It binds to auxin receptors, triggering a series of events that lead to changes in gene expression, cell growth, and differentiation
Biochemical Pathways
As a synthetic auxin, it is likely to affect the auxin signaling pathway, which plays a key role in plant growth and development .
Result of Action
As a synthetic auxin, it is likely to affect cell growth and differentiation .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVFRLGWBAESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973674 |
Source
|
Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
CAS RN |
7462-18-2, 5809-83-6 |
Source
|
Record name | NSC404173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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